2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide
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Overview
Description
2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide is an organic compound that features both an aniline and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide typically involves the reaction of aniline with 3-bromobenzaldehyde under specific conditions. The reaction proceeds through a Schiff base formation, where the amine group of aniline reacts with the aldehyde group of 3-bromobenzaldehyde to form an imine. This imine is then reduced to form the final product. The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and real-time monitoring systems would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group back to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will produce amines. Substitution reactions will result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-anilino-4-substituted quinazolines: These compounds share a similar aniline group and have been studied for their antimalarial properties.
Acetanilide: This compound is structurally similar and has been used as an analgesic and antipyretic.
Uniqueness
2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide is unique due to the presence of both an aniline and a bromophenyl group, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H14BrN3O |
---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-anilino-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O/c16-13-6-4-5-12(9-13)10-18-19-15(20)11-17-14-7-2-1-3-8-14/h1-10,17H,11H2,(H,19,20)/b18-10+ |
InChI Key |
WAFUYASCDIBOPW-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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